molecular formula C18H19NO4 B046089 (S)-Dibenzyl 2-aminosuccinate CAS No. 2791-79-9

(S)-Dibenzyl 2-aminosuccinate

Cat. No. B046089
CAS RN: 2791-79-9
M. Wt: 313.3 g/mol
InChI Key: BQAMWLOABQRMAO-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of structures related to (S)-Dibenzyl 2-aminosuccinate involves several innovative approaches. For example, Zheng-Ming Du et al. (2010) described the preparation of 4,4-dibenzyl-2-phenyl-2-oxazolin-5-ones, a step towards synthesizing α,α-disubstituted α-amino acids, by reacting 2-phenyl-2-oxazolin-5-one with magnesium methyl carbonate (MMC) and benzylhalides in a one-step reaction, highlighting a novel method for amino acid synthesis through hydrolysis of the oxazolinones (Du et al., 2010). Similarly, J. Andrés and colleagues (1996) achieved the synthesis of enantiomerically pure syn-2-amino alcohols, closely related to (S)-Dibenzyl 2-aminosuccinate, by adding diethylzinc to chiral α-(dibenzylamino) aldehydes, demonstrating a highly stereoselective addition that yields syn-2-(dibenzylamino) alcohols with excellent diastereomeric excesses (Andrés et al., 1996).

Molecular Structure Analysis

The molecular structure of (S)-Dibenzyl 2-aminosuccinate and related compounds is crucial for understanding their chemical behavior. Studies on the synthesis and structure of such molecules often employ X-ray crystallography and spectroscopic methods for precise determination. For instance, Manisha Yadav et al. (2023) provided insight into the structure of bis(3-amino-1-hydroxybenzyl)diselenide, showcasing the importance of structural determination in understanding the compound's chemical properties and reactivity (Yadav et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving (S)-Dibenzyl 2-aminosuccinate and its derivatives highlight the compound's versatility in organic synthesis. G. Kraus and Haitao Guo (2009) demonstrated a novel synthesis of 2,3-disubstituted indoles from aminobenzyl phosphonium salts, reflecting the compound's utility in synthesizing complex heterocyclic structures (Kraus & Guo, 2009).

Physical Properties Analysis

The physical properties of (S)-Dibenzyl 2-aminosuccinate, such as solubility, melting point, and crystalline structure, are essential for its application in synthesis and material science. While specific studies on (S)-Dibenzyl 2-aminosuccinate's physical properties are scarce, related research on dibenzylated compounds provides a basis for understanding these aspects.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of (S)-Dibenzyl 2-aminosuccinate, are fundamental to its applications in organic synthesis. The work by Kovuru Gopalaiah et al. (2017) on the iron-catalyzed reaction of 2-aminobenzyl alcohols with benzylamines to synthesize quinazolines showcases the type of chemical transformations that (S)-Dibenzyl 2-aminosuccinate might undergo, emphasizing its potential in synthesizing nitrogen-containing heterocycles (Gopalaiah et al., 2017).

Scientific Research Applications

  • Protecting Group for Primary Amino Synthesis : Dibenzyltriazones, derived from compounds like (S)-Dibenzyl 2-aminosuccinate, are used as protecting groups in the synthesis of polyamines such as hypusine, deoxyphypusine, and spermidine, which have applications in biochemical research (Knapp et al., 1992).

  • Phosphorylation of Serine-Containing Peptides : Reagents like dibenzyl N, N-diethylphosphoramidite are used for efficient phosphorylation in peptide synthesis, which is crucial in the synthesis of biologically active compounds (Perich & Johns, 1988).

  • Synthesis of Quinolines : Ruthenium-catalyzed reactions involving 2-aminobenzyl alcohol, a derivative of (S)-Dibenzyl 2-aminosuccinate, lead to the synthesis of quinolines, compounds with significant pharmaceutical applications (Cho et al., 2003).

  • Alkaloid Synthesis in Natural Medicines : Compounds like Justidrusamides A-D, containing 2-aminobenzyl alcohol, are synthesized from Justicia gendarussa, a plant used in traditional medicine (Kiren et al., 2014).

  • Synthesis of Bifunctional Poly(amino carboxylate) Chelating Agents : These are important in pharmaceutical and biotechnology industries for applications such as drug delivery systems (McMurry et al., 1992).

  • Synthesis of Amino Acid Derivatives : Methods involving (S)-Dibenzyl 2-aminosuccinate derivatives are employed in synthesizing novel amino acid derivatives, which have wide applications in medicinal chemistry (Du et al., 2010).

  • Alzheimer's Disease Treatment Research : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids, which can be synthesized using related compounds, show potential as treatments for Alzheimer's due to their neurogenic and neuroprotective properties (López-Iglesias et al., 2014).

Safety And Hazards

The safety data sheet (SDS) for “(S)-Dibenzyl 2-aminosuccinate” should be consulted for detailed information on safety and hazards .

Future Directions

While specific future directions for “(S)-Dibenzyl 2-aminosuccinate” were not found, there is a growing interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . Additionally, eco-friendly membranes are gaining attention for their positive environmental impact and potential applications in water-oil processing .

Relevant Papers Several papers were found that may be relevant to “(S)-Dibenzyl 2-aminosuccinate”. These include studies on the synthesis of biologically active compounds based on 2-aminobenzothiazole , the complete synthesis of favipiravir from 2-aminopyrazine , and the synthesis of new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities .

properties

IUPAC Name

dibenzyl (2S)-2-aminobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMWLOABQRMAO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384577
Record name Dibenzyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Dibenzyl 2-aminosuccinate

CAS RN

2791-79-9
Record name Dibenzyl L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CH Lee, TH Lee, PY Ong, SL Wong, N Hamdan… - Process …, 2021 - Elsevier
Ultrasound-mechanical stirrer assisted extraction (UMSAE) of extraction yield, total alkaloid content (TAC) and antioxidant (DPPH) activity from Annona muricata leaves were optimized …
Number of citations: 14 www.sciencedirect.com

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